![molecular formula C11H13BrN2O B7938410 N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide](/img/structure/B7938410.png)
N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a cyclobutanecarboxamide group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 5-bromo-2-methylpyridine with cyclobutanecarboxylic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of cyclobutanecarboxylic acid reacts with the amine group of 5-bromo-2-methylpyridine under suitable conditions to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while oxidation reactions can yield various oxidized forms of the compound.
Scientific Research Applications
N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The cyclobutanecarboxamide group can also play a role in modulating the compound’s biological activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide include other pyridine derivatives with different substituents on the pyridine ring, such as:
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- N-(5-Bromo-6-methylpyridin-2-yl)benzamide
- N-(5-Bromo-6-methylpyridin-2-yl)-2-methoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-9(12)5-6-10(13-7)14-11(15)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEBWOSNDLHLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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